molecular formula C8H12N2 B13049058 5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine

5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine

Katalognummer: B13049058
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: HQHUZOXGRNLBDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine is a chemical compound with the molecular formula C8H12N2 It is a derivative of cyclopenta[B]pyrrole and features a methyl group at the 5th position and an amine group at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclopentadiene with an amine derivative, followed by catalytic hydrogenation to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce substituents.

Major Products

The major products formed from these reactions include N-oxides, fully saturated cyclopentapyrroles, and various substituted derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopenta[B]pyrrole: The parent compound without the methyl and amine substitutions.

    1,4,5,6-Tetrahydrocyclopenta[B]pyrrole: A similar compound lacking the methyl group.

    5-Methylcyclopenta[B]pyrrole: A derivative with only the methyl substitution.

Uniqueness

5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H12N2

Molekulargewicht

136.19 g/mol

IUPAC-Name

5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-4-amine

InChI

InChI=1S/C8H12N2/c1-5-4-7-6(8(5)9)2-3-10-7/h2-3,5,8,10H,4,9H2,1H3

InChI-Schlüssel

HQHUZOXGRNLBDH-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(C1N)C=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.